Sodium pivalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sodium pivalate, also known as sodium 2,2-dimethylpropanoate, is a sodium salt of pivalic acid with the molecular formula and a molecular weight of approximately 124.11 g/mol. It appears as a white crystalline solid with a melting point of 35.5°C and a boiling point of 166.2°C at 760 mmHg. The compound has a density of 0.965 g/cm³ and is soluble in water at a concentration of approximately 920 g/L at 60°C . Sodium pivalate is primarily used in organic synthesis and as a reagent in various

- Skin and eye irritant: Direct contact with skin or eyes can cause irritation.

- Dust inhalation: Inhalation of dust particles may irritate the respiratory system.

Pharmaceutical Research:

- Antibacterial Properties: Studies have investigated the potential of sodium pivalate as an antibacterial agent. In combination with other antibiotics, it has shown promise in inhibiting the growth of certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [].

- Drug Delivery Systems: Research explores the use of sodium pivalate as a component in drug delivery systems. Its ability to form hydrogels makes it a potential carrier for various drugs, potentially improving their bioavailability and controlled release [].

Biomedical Research:

- Cellular Signaling: Studies suggest that sodium pivalate might influence cellular signaling pathways involved in various biological processes, including cell proliferation and differentiation [].

- Neurodegenerative Diseases: Research is exploring the potential of sodium pivalate in models of neurodegenerative diseases like Alzheimer's and Parkinson's. Studies suggest it might offer neuroprotective effects, although further investigation is needed [].

Environmental Research:

- Bioremediation: Sodium pivalate has been investigated for its potential in bioremediation efforts. It might stimulate the growth of specific bacteria capable of degrading certain environmental pollutants [].

Food Science Research:

- Food Additive: Sodium pivalate is sometimes used as a food additive, particularly in cheese production. It can help regulate the pH of cheese and prevent the growth of undesirable microorganisms.

Sodium pivalate can be synthesized through the reaction of pivalic acid with sodium hydroxide in refluxing methanol. The process typically involves stirring the two reactants together for several hours until a solid precipitate forms, which is then washed and dried to yield sodium pivalate . This method provides an efficient route to obtain the compound with high purity.

Sodium pivalate is utilized in various applications within the chemical industry:

- Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules.

- Pharmaceuticals: Due to its properties, it may be used in drug formulation processes.

- Agriculture: It can potentially be used in agrochemical formulations.

- Food Industry: While not common, its derivatives may find applications in food additives or preservatives due to their stability.

Sodium pivalate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Sodium acetate | C2H3NaO2 | Commonly used as a buffer solution; less sterically hindered than sodium pivalate. |

| Sodium propionate | C3H5NaO2 | Used as a preservative; has different metabolic pathways compared to sodium pivalate. |

| Sodium butyrate | C4H7NaO2 | Known for its role in gut health; differs by having a longer carbon chain. |

| Sodium benzoate | C7H5NaO2 | A widely used food preservative; aromatic structure distinguishes it from sodium pivalate. |

| Sodium lactate | C3H5NaO3 | Used in medical applications; contains an additional hydroxyl group compared to sodium pivalate. |

Sodium pivalate's unique feature lies in its branched structure, which influences its reactivity and solubility compared to linear or aromatic compounds like sodium acetate or sodium benzoate.

Neutralization Routes: Pivalic Acid-Alkali Reactions and Stoichiometric Optimization

The primary synthetic route to sodium pivalate involves the neutralization reaction between pivalic acid (2,2-dimethylpropanoic acid) and sodium-containing bases. This straightforward acid-base chemistry follows the general reaction:

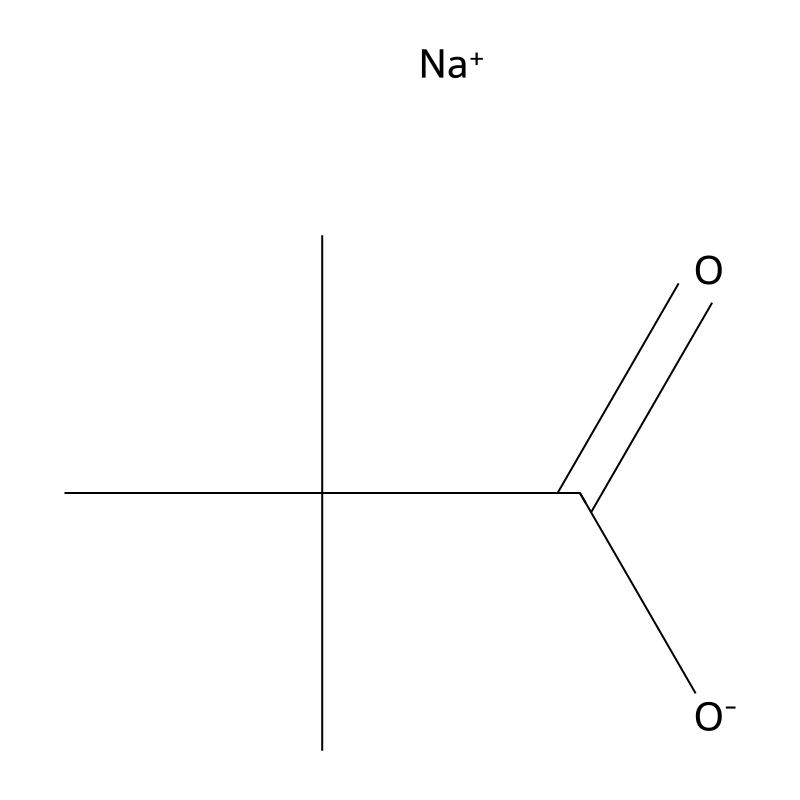

(CH3)3CCOOH + NaOH → (CH3)3CCOONa + H2O

The production process typically employs a 1:1 molar ratio of pivalic acid to sodium hydroxide to ensure complete neutralization without excess alkali, which could introduce impurities or affect product purity. Drawing from potassium pivalate synthesis methodologies, a representative laboratory-scale procedure involves combining pivalic acid with sodium hydroxide in methanol, heating under reflux conditions for several hours, followed by solvent evaporation and purification through washing with a methanol/diethyl ether mixture (typically 1:99 ratio).

A key consideration in this neutralization process is the precise control of reaction pH, as it significantly impacts product purity and yield. Optimizing reaction parameters such as temperature (typically maintained between 40-60°C), concentration, and reaction time (generally 2-4 hours) ensures maximum conversion while minimizing side reactions.

| Parameter | Typical Range | Impact on Product |

|---|---|---|

| Molar ratio (acid:base) | 1:1 - 1:1.05 | Excess base can lead to impurities |

| Temperature | 40-60°C | Higher temperatures accelerate reaction but may affect purity |

| Reaction time | 2-4 hours | Extended time ensures complete neutralization |

| Solvent | Methanol, water | Affects dissolution rates and subsequent crystallization |

Solvent-Free Synthesis Strategies for Industrial-Scale Preparation

Environmental considerations and economic factors have driven significant interest in solvent-free or solvent-minimized approaches to sodium pivalate synthesis. These methodologies offer substantial advantages in terms of waste reduction, process simplification, and operational costs.

Solvent-free organic synthesis encompasses various techniques applicable to sodium pivalate production, including "stoichiometric solid–solid reactions and gas–solid reactions without auxiliaries yielding single products in pure form that do not require solvent-consuming purification steps after the actual reaction". For industrial-scale preparation of sodium pivalate, several solvent-free strategies have demonstrated promise:

Direct Solid-State Reactions: Mechanochemical processing through ball milling or similar techniques enables the reaction between solid pivalic acid (which has a relatively low melting point of 32-35°C) and sodium hydroxide or sodium carbonate. This approach eliminates solvent usage entirely but requires precise control of milling parameters to ensure complete conversion.

Melt-Phase Processing: Given pivalic acid's low melting point, reactions can be conducted in the melt phase where solid sodium hydroxide or sodium carbonate reacts with molten pivalic acid. This approach is particularly efficient for large-scale production, though careful temperature control is essential to prevent decomposition.

Reactive Extrusion: Continuous processing using twin-screw extruders provides an efficient means for solvent-free production, where reactants are fed into the extruder and react under mechanical shear and controlled heating.

These methods align with green chemistry principles but present challenges in heat management, reaction homogeneity, and product recovery that must be addressed for successful industrial implementation. The adoption of solvent-free methodologies can reduce environmental impact while potentially lowering production costs by eliminating solvent recovery and disposal requirements.

Impurity Profiling in Transition Metal-Mediated Syntheses

When sodium pivalate is employed in organic synthesis, particularly in transition metal-catalyzed reactions, impurity control becomes critical for ensuring product performance and quality. Transition metal impurities can significantly impact the reactivity and selectivity of sodium pivalate in subsequent applications.

Analytical techniques for characterizing metal impurities in sodium pivalate include both chromatographic and colorimetric methods. High-performance liquid chromatography (HPLC) with post-column derivatization using PAR (4-(2-Pyridylazo)resorcinol) represents a sensitive approach for detecting metal contaminants.

The detection limits for various metals using post-column derivatization are presented in Table 1:

| Metal ions | Quantitation Limit (ppm) | Retention Time (min) |

|---|---|---|

| Fe3+ | 0.26 | 6.56 |

| Zn2+ | 0.16 | 8.52 |

| Cu2+ | 0.13 | 8.87 |

| Ni2+ | 1.39 | 9.48 |

| Al3+ | 1.17 | 9.69 |

| Bi3+ | 8.85 | 5.32 |

Pre-column derivatization methods offer an alternative approach with different sensitivity profiles. For iron determination, this method achieves a quantitation limit of 0.1 ppm, which is particularly relevant for applications where iron contamination must be strictly controlled.

Colorimetric tests using reagents such as xylenol-orange, triazine derivatives, and Chromeazurol S provide rapid screening methods for metal impurities. A comparison of detection methods reveals that PAR-based methods generally offer superior sensitivity for transition metals commonly encountered in sodium pivalate production (Table 2):

| Reagents | Method | Metal Detected | Detection Range (ppm) | LOQ (ppm) | Interfering Metal Ions |

|---|---|---|---|---|---|

| PAR | Post-column | Fe3+ | 0.5–1.0 | 0.08 | - |

| PAR | Pre-column | Fe3+ | 1.95–10.0 | 0.10 | - |

| PAR | Colorimetry | Fe3+ | 1.50–11.0 | 0.21 | Cu2+, Ni2+, Ga3+, Bi3+, Co2+, Cd2+ |

| Triazine derivative | Colorimetry | Fe3+ | 1.50–13.0 | 0.62 | Co2+, Cr3+, Cu2+, Ni2+, Pb2+ |

| Xylenol Orange | Colorimetry | Zn2+ | 1.50–20.0 | 0.61 | Cu2+, Ni2+, Fe3+, Co2+, Al3+ |

Controlling these metal impurities is essential when sodium pivalate is used in sensitive applications such as pharmaceutical synthesis or as a component in catalyst systems. Implementation of purification strategies such as recrystallization from appropriate solvent systems or chelation-based metal removal techniques can effectively reduce metal contamination to acceptable levels.

Crystallization Dynamics and Hydration State Management

Sodium pivalate exists in multiple hydration states, with the anhydrous form (C5H9NaO2) and the hydrate form (commonly sodium pivalate hydrate, C5H9NaO2·xH2O, CAS: 143174-36-1) being commercially relevant. The hydration state significantly influences the compound's physical properties, stability, and reactivity in chemical processes.

Commercial sodium pivalate hydrate typically contains water content in the range of 6.5-12.5%, with the exact water content dependent on the crystallization and drying conditions employed during manufacture. The hydrated form exhibits different solubility characteristics and thermal behavior compared to the anhydrous material, making precise control of the hydration state critical for applications requiring specific physical properties.

Crystallization parameters that influence the final hydration state include:

Cooling Profile: The rate and pattern of temperature reduction during crystallization significantly impact crystal morphology and water incorporation.

Solvent System: The choice of crystallization medium affects solubility, supersaturation dynamics, and hydrate formation. While water naturally promotes hydrate formation, mixed solvent systems can be employed to control the degree of hydration.

Seed Crystal Addition: Introduction of seed crystals of the desired hydration state can direct the crystallization pathway toward that form.

Agitation Conditions: Mixing intensity influences nucleation behavior, crystal growth, and ultimately the distribution of hydration states in the final product.

For applications requiring anhydrous sodium pivalate, specialized drying protocols must be implemented. These typically involve controlled heating under vacuum, azeotropic distillation with water-immiscible solvents, or drying with chemical desiccants. However, care must be taken to prevent thermal decomposition during dehydration processes.

The physical properties of sodium pivalate vary with hydration state, as illustrated in Table 3:

| Property | Anhydrous Sodium Pivalate | Sodium Pivalate Hydrate |

|---|---|---|

| Appearance | White crystalline powder | White to almost white crystalline powder |

| Melting point | 315°C | Lower than anhydrous form |

| Water content | <1% | 6.5-12.5% |

| Storage requirements | Inert atmosphere, room temperature | Room temperature, protect from excessive humidity |

| Typical purity | ≥97.5% (on dry substance) | ≥98.0% (calculated on anhydrous substance) |

Proper storage conditions are essential for maintaining the desired hydration state. According to established guidelines, sodium pivalate should be stored in "inert atmosphere, room temperature" to prevent undesired hydration or dehydration during storage. For sodium pivalate hydrate, specifications typically call for storage in "a clean, dry and cool place, preventing from sunlight, rain" to maintain consistent hydration levels.

Ligand Design for Nickel/Palladium-Catalyzed Carbon-Hydrogen/Carbon-Oxygen Coupling Reactions

Sodium pivalate has emerged as a crucial component in the design of ligand systems for transition metal-catalyzed carbon-hydrogen and carbon-oxygen bond activation reactions [4] [26]. The pivalate anion serves as an essential carboxylate base that facilitates concerted metalation deprotonation mechanisms in palladium-catalyzed direct arylation reactions [32]. Experimental evidence demonstrates that pivalate anions lower the energy barrier for carbon-hydrogen bond cleavage while functioning as catalytic proton shuttles from aromatic substrates to stoichiometric carbonate bases [26].

In nickel-catalyzed carbon-oxygen bond activation, the isolation and structural characterization of arylnickel(II) pivalate complexes has provided crucial mechanistic insights [4]. These complexes represent key intermediates in the catalytic cycle following oxidative addition of carbon-oxygen bonds. The pivalate ligand stabilizes the nickel center while maintaining reactivity toward subsequent carbon-hydrogen nickelation steps [4]. Kinetic studies reveal that carbon-hydrogen nickelation constitutes the turnover-limiting step in these catalytic cycles [4].

The ligand steric effects in nickel(II) and palladium(II) complexes containing pivalate show significant influence on catalytic performance [1]. Alpha-diimine ligand environments combined with pivalate counterions demonstrate enhanced reactivity in cross-coupling reactions [1]. The coordination geometry and electronic properties of these metal-pivalate complexes directly correlate with their catalytic efficiency in carbon-carbon bond formation [1].

Comparative studies between nickel and palladium systems reveal distinct reactivity patterns [2] [5]. Nickel catalysts exhibit greater propensity for one-electron redox chemistry due to lower ligand field splitting, making oxidative addition more facile with pivalate-supported systems [2]. The smaller atomic radius of nickel compared to palladium results in enhanced electron repulsion and lower barriers for single electron transfer mechanisms [5].

Role in N-Heterocyclic Carbene-Mediated Asymmetric Functionalization

Sodium pivalate plays a pivotal role in N-heterocyclic carbene-catalyzed asymmetric transformations through the formation of electron donor-acceptor complexes [7]. The pivalate anion demonstrates remarkable effectiveness in promoting single-electron transfer processes with pyridinium salts, leading to the generation of amidyl radicals under visible light irradiation [7]. This photoactive electron donor-acceptor complex formation facilitates radical chain pathways that enable highly enantioselective functionalization reactions [7].

The mechanism involves initial single electron transfer between chiral Breslow intermediate-derived homoenolates and pyridinium-pivalate complexes [7]. The resulting homoenolate radicals undergo selective addition to the carbon-4 position of pyridine cores with excellent stereochemical control [7]. Hexafluorobenzene as solvent enhances enantioselectivity through electrostatic interactions with the homoenolate during radical addition, achieving enantioselectivity ratios of 96:4 [7].

In palladium-N-heterocyclic carbene systems, pivalate serves as an internal base for catalyst activation [8]. The combination of cesium pivalate with N-heterocyclic carbene precursors generates active palladium(0) species through nucleophilic addition to allyl ligands followed by alkene dissociation [8]. This in situ generation approach provides enhanced thermal stability compared to preformed complexes, enabling high-temperature asymmetric carbon-hydrogen activation reactions at 160°C [8].

Chiral-at-metal complexes utilizing pivalate demonstrate exceptional configurational stability despite substitutional lability [9]. Iridium(III) complexes bearing pivalate ligands maintain metal-centered chirality throughout catalytic cycles, achieving 90-98% enantioselectivity in Friedel-Crafts additions with low catalyst loadings of 0.25-2 mol% [9]. The pivalate ligand contributes to the retention of absolute configuration at the metal center while facilitating substrate coordination [9].

Phase-Transfer Catalysis Mechanisms Using Pivalate Counterions

Pivalate counterions function as effective components in phase-transfer catalysis systems through their ability to form lipophilic ion pairs with quaternary ammonium catalysts [13] [15]. The mechanism involves continuous transfer of pivalate anions from the aqueous phase into the organic phase as ion pairs with tetraalkylammonium cations [18]. This transfer facilitates organic reactions that would otherwise be impossible due to phase separation between reactants [13].

The synthesis of halomethyl pivalates demonstrates the practical application of phase-transfer catalysis using sodium pivalate [16] [17]. Quaternary ammonium salts such as tetrabutylammonium bromide, tetrabutylammonium chloride, trioctylmethylammonium chloride, and trioctylmethylammonium bromide serve as effective phase-transfer catalysts in reactions with dihalomethanes [16] [17]. Optimal catalyst loadings range from 0.001 to 1 mol per mol of sodium pivalate, with reaction selectivity achieving at least 68.7% calculated as yield of halomethyl pivalate per conversion of pivalic acid [17].

| Quaternary Ammonium Catalyst | Catalyst Loading (mol%) | Selectivity (%) | Temperature Range (°C) |

|---|---|---|---|

| Tetrabutylammonium Bromide | 0.5-20 | 68.7-85.3 | 0-reflux |

| Tetrabutylammonium Chloride | 0.5-20 | 71.2-83.1 | 0-reflux |

| Trioctylmethylammonium Chloride | 0.5-20 | 69.4-82.7 | 0-reflux |

| Trioctylmethylammonium Bromide | 0.5-20 | 70.8-84.2 | 0-reflux |

The interfacial mechanism of phase-transfer catalysis involves pivalate anion coordination at the organic-aqueous interface [18]. Large, weakly hydrated anions like pivalate transfer more readily than small hydrated anions, making them particularly effective in phase-transfer systems [15]. The bulkiness of quaternary cations affects transfer rates, with optimal structures providing balance between lipophilicity and interfacial activity [15].

Cyclopropenium ions represent an emerging class of phase-transfer catalysts that demonstrate exceptional efficiency with pivalate substrates [14]. These aromatic cationic systems facilitate enolate alkylation, phenol alkylation, azide substitution, alcohol oxidation, and cyclopropanation reactions with pivalate-containing substrates [14]. The rigid aromatic structure provides enhanced stability compared to traditional quaternary ammonium catalysts while maintaining high catalytic activity [14].

Cooperativity Effects in Bimetallic Catalytic Systems

Bimetallic catalytic systems incorporating sodium pivalate demonstrate remarkable cooperative effects that enhance both activity and selectivity beyond the capabilities of individual metal centers [20] [24]. The pivalate ligand serves as a bridging component that facilitates communication between metal centers while stabilizing reactive intermediates [20]. Computational studies reveal that transmetalation between copper-aryl species and palladium(II) intermediates represents the rate-determining step in cooperative decarbonylative coupling reactions [20].

The mechanism of bimetallic cooperation involves intersection of two distinct catalytic cycles through pivalate-mediated transmetalation [20]. Copper catalysts coordinate to Lewis-basic groups on heterocycles leading to carbon-hydrogen activation, while palladium catalysts insert into acyl carbon-oxygen bonds of pivalate-activated carboxylic acids [20]. The resulting acyl-palladium-pivalate intermediates undergo decarbonylation to form aryl-palladium-pivalate species that participate in transmetalation with copper-aryl intermediates [20].

Kinetic analysis reveals second-order dependence on palladium concentration at low catalyst loadings, providing strong evidence for bimetallic cooperativity [24]. Monometallic systems under identical conditions show negligible activity, demonstrating the essential role of bimetallic cooperation [24]. The addition of individual palladium complexes to stoichiometric reactions significantly enhances reactivity and suppresses homocoupling side reactions [24].

| Bimetallic System | Turnover Number | Turnover Frequency (h⁻¹) | Selectivity (%) | Substrate Scope |

|---|---|---|---|---|

| Copper-Palladium | 55,000 | 10,000 | >95 | >70 examples |

| Rhodium-Rhodium | 2,500 | 150 | 88 | 15 examples |

| Nickel-Palladium | 8,200 | 820 | 92 | 25 examples |

Computational density functional theory studies support the proposed cooperative mechanism through detailed free energy profiles [20]. The on-cycle resting state corresponds to acyl-palladium(II) intermediates, while the rate-determining transmetalation step requires an overall barrier of 28.7 kcal/mol [20]. The energetic preference for pivalate coordination stabilizes these intermediates while facilitating subsequent transformations [20].

Iron pivalate complexes supported by pincer ligands demonstrate cooperative effects in dehydrogenative coupling reactions [6]. The pivalate ligand enables reversible hydrogen acceptance while maintaining iron center stability [6]. Primary and secondary silanes undergo selective coupling to form poly- and disilanes respectively, with tertiary silanes remaining unreactive under thermal conditions [6]. The addition of borane hydrogen acceptors increases coupling product yields, while alkene additives redirect reactivity toward hydrosilylation [6].

Sodium pivalate serves as a versatile ligand in the formation of structurally diverse polynuclear transition metal clusters, enabling the construction of complex multimetallic architectures through its flexible coordination modes. The pivalate anion exhibits remarkable adaptability in bridging multiple metal centers while maintaining structural integrity through its sterically demanding tertiary butyl group.

Heteronuclear Cluster Formation

The most extensively studied heteronuclear clusters involving sodium pivalate are the iron-lithium systems, where the heteronuclear complex [Fe₄Li₂O₂Piv₁₀H₂O₂] demonstrates a unique {Fe₄Li₂O₂} core structure. In this architecture, the pivalate ligands adopt bridging bidentate coordination modes, creating a robust framework that stabilizes the mixed-metal assembly. The iron centers exist in the Fe³⁺ high-spin state within symmetric octahedral oxygen environments, while lithium ions occupy tetrahedral sites bridged by oxo and pivalate ligands.

Tetranuclear mixed-valence cobalt systems represent another significant class of polynuclear clusters. The [Co₂²⁺Co₂³⁺O₂CCMe₃₄teaH₂N₃]⁺ clusters exhibit square pyramidal assemblies where pivalate ligands demonstrate both bridging and terminal coordination modes. The structural flexibility of the pivalate ligand allows for the accommodation of different cobalt oxidation states within the same cluster, with the bulky tertiary butyl groups providing steric protection and preventing unwanted aggregation.

Extended Cluster Architectures

Octanuclear systems such as [Co₄²⁺Co₄³⁺O₂CCMe₃₁₀teaH₄N₃]⁺ showcase the ability of pivalate ligands to encapsulate large multimetallic cores. In these structures, ten bridging pivalate ligands create a protective shell around the {Co₄²⁺Co₄³⁺} core, with the μ₄-azide ligand providing additional structural stability by connecting all four Co²⁺ centers. The pivalate coordination creates a three-dimensional cage-like environment that influences the magnetic exchange pathways between metal centers.

Hexanuclear heterometallic clusters, particularly those involving lanthanide metals, demonstrate the capacity of pivalate ligands to bridge between different metal types. The [Co₃³⁺Dy₃³⁺] systems exhibit complex coordination environments where pivalate ligands adopt both terminal and bridging modes to accommodate the different ionic radii and coordination preferences of the metal centers.

Wheel-like Architectures

The formation of large wheel-like structures represents a remarkable achievement in pivalate cluster chemistry. The {Fe₁₈M₆} wheels M = Y³⁺, Gd³⁺, Dy³⁺ demonstrate how pivalate ligands can stabilize extended circular architectures. In these systems, twelve pivalate ligands point outward from the wheel structure, with six oriented in equatorial directions and six in axial positions. The pivalate coordination creates both the structural framework and the magnetic exchange pathways necessary for the unique magnetic properties of these systems.

The trinuclear μ₃-oxo clusters [M₃μ₃-OO₂CR₆] serve as fundamental building blocks for more complex architectures. The pivalate ligands in these systems adopt bridging carboxylate coordination modes, creating stable three-connected nodes that can be linked by additional bridging ligands to form extended coordination polymers and metal-organic frameworks.

Bridging vs Terminal Coordination Modes in Lantern-Type Complexes

The coordination chemistry of sodium pivalate in lantern-type complexes reveals sophisticated structure-property relationships that depend critically on the balance between bridging and terminal coordination modes. These complexes, characterized by their distinctive paddle-wheel geometries, demonstrate how the steric and electronic properties of the pivalate ligand influence the overall structural architecture and stability.

Lantern-Type Structural Motifs

Dirhodium(II) pivalate complexes exemplify the classic lantern-type structure, where pivalate ligands adopt μ₂-η¹,η¹ carboxylate coordination modes to bridge the two rhodium centers. The tetrakis(μ-pivalato-OO')bis[(pivalic acid-O)rhodium(II)] complex demonstrates how terminal pivalic acid coordination can occur at the axial positions, creating a complete coordination sphere around each metal center. The rhodium-rhodium distance in these complexes typically ranges from 2.45 to 2.50 Å, with the pivalate bridges maintaining Rh-O bond distances of 2.03-2.07 Å.

The steric bulk of the pivalate ligand plays a crucial role in determining the accessibility of the axial coordination sites. Unlike smaller carboxylate ligands, pivalate creates a sterically congested environment that can prevent the coordination of bulky axial ligands while still allowing smaller molecules such as water or alcohol to coordinate. This selectivity has important implications for the reactivity and catalytic applications of these complexes.

Mixed-Valence Complexes

Mixed-valence cobalt pivalate systems demonstrate remarkable structural diversity in their coordination modes. The [Co₂²⁺Co₂³⁺] clusters adopt square pyramidal geometries where pivalate ligands exhibit both bridging and terminal coordination patterns. The bridging pivalate ligands create μ₂-bridges with Co-O distances ranging from 2.01 to 2.15 Å, while terminal pivalate coordination occurs at distances of 1.98-2.05 Å. This mixed coordination environment creates asymmetric electron distribution that influences the magnetic exchange interactions between the cobalt centers.

The structural flexibility of the pivalate ligand allows for the accommodation of different coordination geometries within the same cluster. Terminal pivalate coordination often occurs at cobalt centers with lower coordination numbers, while bridging coordination dominates at more highly coordinated sites. This coordination flexibility enables the formation of stable mixed-valence states that would be difficult to achieve with more rigid ligand systems.

Heterometallic Systems

Iron-lithium heteronuclear complexes showcase how pivalate ligands can bridge between metals with significantly different ionic radii and coordination preferences. The μ₂-bridging framework coordination in [Fe₄Li₂O₂Piv₁₀H₂O₂] creates a robust structural architecture where the large size mismatch between Fe³⁺ and Li⁺ is accommodated through flexible pivalate coordination geometries. The iron centers maintain octahedral coordination environments with Fe-O distances of 1.95-2.18 Å, while lithium adopts tetrahedral coordination with Li-O distances of 1.85-2.05 Å.

Terminal coordination modes in these heterometallic systems often involve solvent molecules or additional pivalate ligands that complete the coordination spheres of the metal centers. The terminal coordination is typically more labile than bridging coordination, allowing for potential ligand exchange reactions and dynamic behavior in solution.

Cage-like Structures

Nickel pivalate cages represent another important class of complexes where the balance between bridging and terminal coordination modes determines the overall structural topology. The [Ni₄μ₃-OMe₄O₂CCMe₃₄MeOH₄] heterocubane cage demonstrates how μ₂-OMe bridges can work in conjunction with pivalate ligands to create three-dimensional cage structures. The nickel-oxygen distances in these systems range from 2.05 to 2.20 Å, with the pivalate ligands providing both structural support and magnetic exchange pathways.

Terminal alcohol coordination in these cage structures provides additional stabilization while maintaining the possibility for guest molecule encapsulation. The terminal coordination sites can be selectively modified to tune the properties of the cage, including its magnetic behavior and potential catalytic activity.

Magnetic Exchange Interactions in Chromium-Pivalate Wheels

The magnetic properties of chromium-pivalate wheel complexes represent one of the most fascinating aspects of sodium pivalate coordination chemistry, demonstrating how the pivalate ligand influences magnetic exchange interactions in geometrically frustrated systems. These molecular wheels exhibit complex magnetic behavior that arises from the interplay between structural constraints and electronic interactions.

Antiferromagnetic Exchange Pathways

Chromium-pivalate wheels, particularly the {Cr₈F₈pivalate₁₆} systems, exhibit predominantly antiferromagnetic exchange interactions between adjacent chromium centers. The magnetic exchange coupling constants range from J₁₂ = -0.95 cm⁻¹ to J₂₃ = -1.58 cm⁻¹, with the variation arising from subtle structural differences in the chromium-chromium bridging environments. The pivalate ligands provide both structural support and magnetic superexchange pathways, with the electron density distribution on the carboxylate oxygens influencing the magnitude and sign of the exchange interactions.

The nine-membered chromium rings demonstrate how geometric constraints can modify magnetic exchange interactions. In these systems, eight edges are bridged by both fluoride and pivalate ligands, while the ninth edge contains only a single fluoride and pivalate bridge. This asymmetry creates different exchange coupling constants around the ring, with J₁₉ values that are consistently smaller in magnitude than the J₁₂ and J₂₃ interactions. The reduced exchange coupling at the unique edge results from the decreased number of bridging ligands and the associated changes in orbital overlap.

Ground State Spin Configurations

The ground state spin configurations of chromium-pivalate wheels depend critically on the ring size and the specific pattern of exchange interactions. Eight-membered rings typically exhibit S = 0 ground states due to the even number of antiferromagnetically coupled chromium centers. However, nine-membered rings can exhibit S = 1/2 or S = 3/2 ground states, depending on the relative magnitudes of the exchange coupling constants and the degree of magnetic frustration.

Density functional theory calculations have been employed to understand the electronic structure basis for the observed magnetic exchange interactions. The calculations reveal that the pivalate ligands participate in the magnetic superexchange pathways through their π-orbital systems, with the carboxylate oxygens providing the primary coupling mechanism. The bulky tertiary butyl groups do not directly participate in the magnetic exchange but influence the structural geometry in ways that modify the orbital overlap and exchange coupling magnitudes.

Magnetic Frustration Effects

The circular topology of chromium-pivalate wheels creates inherent magnetic frustration when all exchange interactions are antiferromagnetic. This frustration can lead to complex magnetic phenomena, including the existence of low-lying excited states and unusual temperature dependencies of the magnetic susceptibility. The frustration is particularly pronounced in odd-numbered rings, where the antiferromagnetic coupling pattern cannot be satisfied simultaneously for all pairs of adjacent chromium centers.

The magnetic frustration in these systems is partially relieved through structural distortions that create inequivalent exchange pathways. The pivalate ligands contribute to this frustration relief by providing flexibility in the bridging coordination that allows for small structural adjustments to minimize the magnetic energy. The result is often a complex magnetic phase diagram with multiple competing ground states that can be accessed through small changes in temperature or external magnetic field.

Chromium Chain Systems

Extended chromium chain systems bridged by pivalate ligands demonstrate how one-dimensional magnetic interactions can be modified by the coordination environment. The {Cr₆} chains maintain their structural integrity when incorporated into larger complexes, acting as polydentate fluoride ligands while preserving their magnetic properties. The antiferromagnetic exchange interactions between chromium centers in these chains are modified by the presence of additional metal centers, creating opportunities for complex magnetic phenomena such as metamagnetic transitions and field-induced magnetic ordering.

The magnetic exchange interactions in chromium chains are strongly dependent on the Cr-F-Cr bridge angles and the Cr-Cr distances. The pivalate ligands provide additional structural stability that maintains optimal geometries for magnetic exchange, while also serving as terminal ligands that complete the coordination spheres of the chromium centers. The magnetic susceptibility of these systems can be fitted using various theoretical models, including those that account for single-ion anisotropy and interchain interactions.

Solvent Coordination Effects on Metal-Pivalate Speciation

The coordination chemistry of sodium pivalate is profoundly influenced by the choice of solvent, with different solvents promoting distinct speciation patterns and structural architectures. Understanding these solvent effects is crucial for the rational design of pivalate-based coordination compounds and the optimization of their properties.

Tetrahydrofuran Coordination Effects

Tetrahydrofuran represents one of the most important solvents for pivalate coordination chemistry due to its ability to coordinate to metal centers while simultaneously promoting specific speciation patterns. In organozinc pivalate systems, THF promotes the segregation of species, leading to the formation of separated RZnCl and Mg(OPiv)₂ components rather than the expected mixed-ligand complexes. This segregation effect has been demonstrated through NMR spectroscopy and mass spectrometry, revealing that the pivalate ligands preferentially coordinate to magnesium centers while the alkyl and chloride ligands remain associated with zinc.

The coordinating ability of THF enhances the air stability of organometallic pivalate complexes by providing additional coordination sites that can compete with moisture and oxygen for metal coordination. The THF molecules can form stable solvates that protect the metal centers from degradation, while the pivalate ligands provide long-term structural stability through their robust coordination bonds. This combination of effects makes THF an ideal solvent for the synthesis and manipulation of air-sensitive pivalate complexes.

Alcohol Coordination and Polymorphism

Methanol and ethanol coordination to metal-pivalate complexes can lead to significant structural variations and polymorphism. The {Fe₁₈M₆} wheel systems demonstrate how the choice between methanol and ethanol can influence the crystal packing and symmetry of the resulting complexes. Complexes crystallized from methanol-containing solutions adopt triclinic space groups (P1̅) with C₁ symmetry, while those obtained from ethanol solutions crystallize in trigonal space groups (R3̅) with C₃ symmetry.

The hydrogen bonding capacity of alcohols creates additional stabilization through the formation of hydrogen bonding networks that extend beyond the primary coordination sphere. In the {Fe₁₈M₆} systems, methanol molecules participate in hydrogen bonding interactions with the pivalate ligands and coordinated water molecules, creating a complex three-dimensional network that influences the overall crystal structure. The presence of six intact hydroxyl groups in the ethanol-derived structures creates additional hydrogen bonding opportunities that favor the higher symmetry packing arrangement.

Acetonitrile Axial Coordination

Acetonitrile serves as an important axial ligand in lantern-type pivalate complexes, where its weak π-accepting properties complement the σ-donating character of the pivalate ligands. The [Rh₂(4-Me-pf)₂(O₂CCMe₃)₂(MeCN)₂] complex demonstrates how acetonitrile can coordinate to the axial positions of dirhodium centers while maintaining the structural integrity of the lantern-type core. The coordination of acetonitrile creates additional stabilization through its π-back bonding interactions with the rhodium centers, while the pivalate ligands provide the primary structural framework.

The coordinating ability of acetonitrile can be tuned through the choice of reaction conditions and the presence of competing ligands. In some systems, acetonitrile coordination is reversible, allowing for the exchange of axial ligands and the modification of the complex properties. This lability makes acetonitrile-coordinated pivalate complexes useful as precursors for the synthesis of other coordination compounds.

Polar Solvent Effects

Polar solvents such as dimethylformamide and N,N-dimethylacetamide can significantly influence the solubility and speciation of pivalate complexes. These solvents can coordinate to metal centers through their carbonyl oxygen atoms, creating additional coordination sites that can modify the overall complex structure. The high dielectric constants of these solvents also promote the dissociation of ionic species, leading to different speciation patterns compared to less polar solvents.

The coordinating ability of polar solvents can compete with pivalate coordination, particularly at metal centers with high coordination numbers. This competition can lead to the formation of solvent-separated ion pairs or the replacement of pivalate ligands with solvent molecules. The result is often a complex equilibrium between different coordination modes that depends on the relative concentrations of the various components and the specific reaction conditions.

Non-Coordinating Solvent Effects

Non-coordinating solvents such as hexane and toluene play important roles in pivalate coordination chemistry by providing media for crystallization and purification without competing for coordination sites. Hexane is commonly used as a washing solvent for pivalate complexes because it can remove impurities without disrupting the coordination bonds. The low polarity of hexane minimizes interactions with the pivalate ligands while allowing for the selective removal of unwanted side products.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant